molecular formula C17H18F3N3 B11441228 N-benzyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

N-benzyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

Cat. No.: B11441228
M. Wt: 321.34 g/mol
InChI Key: DGLSJBMQODRGRQ-UHFFFAOYSA-N
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Description

N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE is a complex organic compound featuring a trifluoromethyl group and a cyclohepta[d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclocondensation reaction of a benzylamine derivative with a trifluoromethyl-substituted ketone under acidic conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts, such as palladium or platinum, can also be employed to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H,9H-CYCLOHEPTA[D]PYRIMIDIN-2-AMINE is unique due to its combination of a benzyl group, a trifluoromethyl group, and a cyclohepta[d]pyrimidine core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H18F3N3

Molecular Weight

321.34 g/mol

IUPAC Name

N-benzyl-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)15-13-9-5-2-6-10-14(13)22-16(23-15)21-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,21,22,23)

InChI Key

DGLSJBMQODRGRQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)NCC3=CC=CC=C3

Origin of Product

United States

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